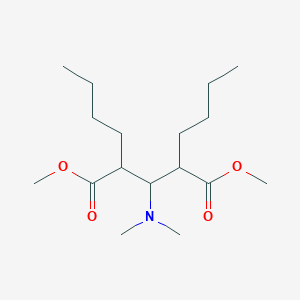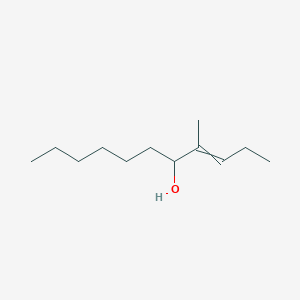
4-Methylundec-3-EN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylundec-3-en-5-ol is an organic compound with the molecular formula C12H24O It is a type of alcohol with a specific structure that includes a double bond and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylundec-3-en-5-ol typically involves organic reactions that introduce the necessary functional groups. One common method is the reaction of undec-3-en-5-ol with a methylating agent under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or oxidation processes. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylundec-3-en-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 4-Methylundec-3-en-5-one.
Reduction: Formation of 4-Methylundecane.
Substitution: Formation of 4-Methylundec-3-en-5-yl chloride.
Applications De Recherche Scientifique
4-Methylundec-3-en-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 4-Methylundec-3-en-5-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylundec-2-en-5-ol
- 4-Methylundec-3-en-4-ol
- 4-Methylundec-3-en-6-ol
Uniqueness
4-Methylundec-3-en-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88262-05-9 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
4-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-10-12(13)11(3)9-5-2/h9,12-13H,4-8,10H2,1-3H3 |
Clé InChI |
ZBOPZUZYSYDLCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=CCC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



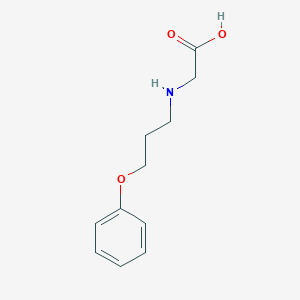
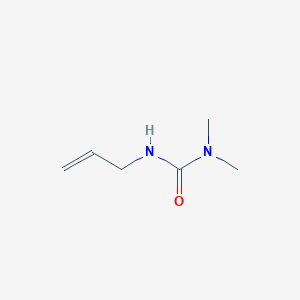
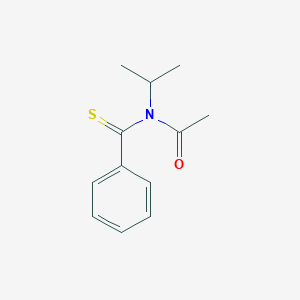
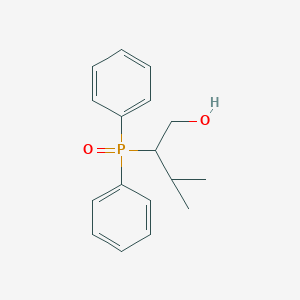
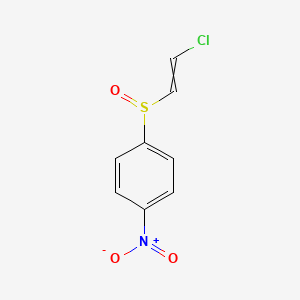

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

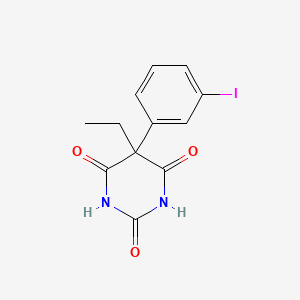
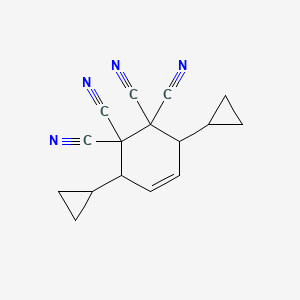
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
